N'-(3-CHLOROBENZOYL)-6-[(3-CHLOROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE
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Overview
Description
N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide is a complex organic compound characterized by the presence of chlorinated benzoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorobenzoylhydrazide. This intermediate is then reacted with 3-chlorophenylformohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxo derivatives, reduced hydrazides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea: Similar in structure but with a urea linkage instead of a hydrazide.
1-(4-Chlorobenzoyl)-3-(3-chlorophenyl)urea: Another structurally related compound with different substitution patterns on the aromatic rings
Uniqueness
N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide is unique due to its specific combination of chlorinated benzoyl and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20Cl2N4O4 |
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Molecular Weight |
451.3g/mol |
IUPAC Name |
1-N',6-N'-bis(3-chlorobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
MQLYAYPIQAXYRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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